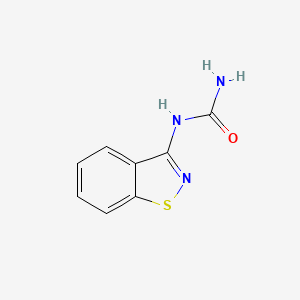
1,2-Benzothiazol-3-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzothiazol-3-ylurea is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzothiazol-3-ylurea can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . Another method includes the cyclization of thioamide or carbon dioxide as raw materials . The reaction conditions typically involve the use of catalysts such as samarium triflate under mild conditions in an aqueous medium .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzothiazol-3-ylurea undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
1,2-Benzothiazol-3-ylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1,2-Benzothiazol-3-ylurea involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions can disrupt essential biological processes in microorganisms, leading to their death or inhibition of growth.
Comparison with Similar Compounds
1,2-Benzothiazol-3-ylurea can be compared with other similar compounds such as:
1,3-Benzothiazole: Another benzothiazole derivative with similar biological activities.
1,2,3-Benzothiadiazole: A bicyclic aromatic compound with a benzene ring fused to a thiadiazole ring.
Uniqueness
This compound is unique due to its specific structure and the presence of the urea group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
104121-42-8 |
|---|---|
Molecular Formula |
C8H7N3OS |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
1,2-benzothiazol-3-ylurea |
InChI |
InChI=1S/C8H7N3OS/c9-8(12)10-7-5-3-1-2-4-6(5)13-11-7/h1-4H,(H3,9,10,11,12) |
InChI Key |
JLIDXPUUSRABFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)

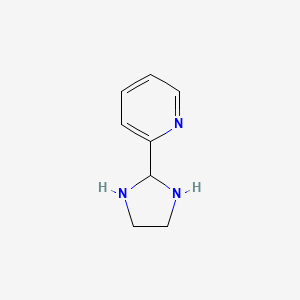
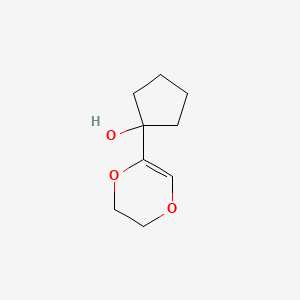
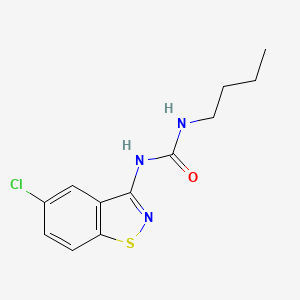
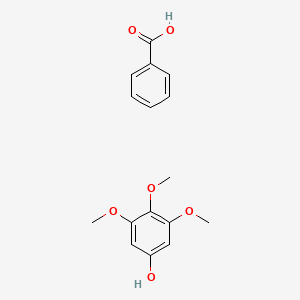
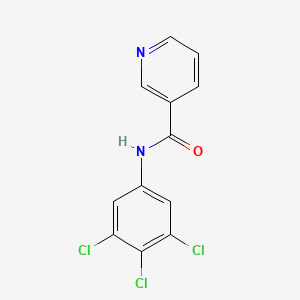

![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
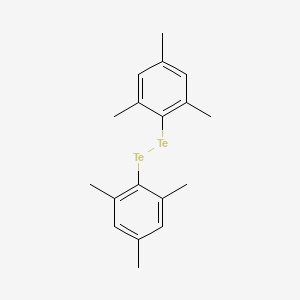
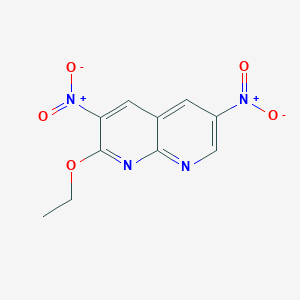
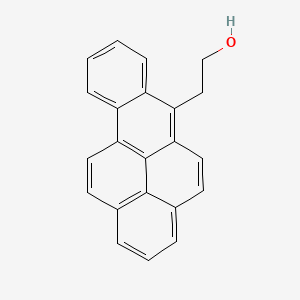

![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
